molecular formula C21H24N2O4S B227774 PROPAN-2-YL 2-(2-{[2-(2-METHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETATE

PROPAN-2-YL 2-(2-{[2-(2-METHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETATE

Cat. No.: B227774
M. Wt: 400.5 g/mol
InChI Key: NWCYDTKGDFMLQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl (2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetate is a complex organic compound with a molecular formula of C21H24N2O4S and a molecular weight of 400.5 g/mol. This compound is part of the benzimidazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPAN-2-YL 2-(2-{[2-(2-METHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETATE typically involves multiple steps, starting from the preparation of the benzimidazole core. The key steps include:

    Formation of the Benzimidazole Core: This is usually achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Thioether Formation: The benzimidazole core is then reacted with 2-(2-methoxyphenoxy)ethyl chloride in the presence of a base to form the thioether linkage.

    Esterification: Finally, the thioether derivative is esterified with isopropyl acetate under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Isopropyl (2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

Isopropyl (2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections and inflammatory diseases.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of PROPAN-2-YL 2-(2-{[2-(2-METHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETATE involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to bind to various enzymes and receptors, inhibiting their activity and leading to therapeutic effects. The thioether and ester groups may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound, known for its broad-spectrum antimicrobial activity.

    Mebendazole: An antiparasitic drug used to treat a variety of worm infections.

    Albendazole: Another antiparasitic drug with a similar structure and function to mebendazole.

Uniqueness

Isopropyl (2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thioether and ester groups may enhance its solubility, stability, and bioavailability compared to other benzimidazole derivatives.

Properties

Molecular Formula

C21H24N2O4S

Molecular Weight

400.5 g/mol

IUPAC Name

propan-2-yl 2-[2-[2-(2-methoxyphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetate

InChI

InChI=1S/C21H24N2O4S/c1-15(2)27-20(24)14-23-17-9-5-4-8-16(17)22-21(23)28-13-12-26-19-11-7-6-10-18(19)25-3/h4-11,15H,12-14H2,1-3H3

InChI Key

NWCYDTKGDFMLQQ-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)CN1C2=CC=CC=C2N=C1SCCOC3=CC=CC=C3OC

Canonical SMILES

CC(C)OC(=O)CN1C2=CC=CC=C2N=C1SCCOC3=CC=CC=C3OC

Origin of Product

United States

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